5,5''-bis(bromomethyl)-2,2':6',2''-terpyridine
Overview
Description
5,5’‘-bis(bromomethyl)-2,2’:6’,2’‘-terpyridine is a compound of significant interest in the field of organic chemistry. It is a derivative of terpyridine, a tridentate ligand known for its ability to form stable complexes with various metal ions. The presence of bromomethyl groups at the 5 and 5’’ positions enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’‘-bis(bromomethyl)-2,2’:6’,2’‘-terpyridine typically involves the bromination of 5,5’‘-dimethyl-2,2’:6’,2’'-terpyridine. This reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require careful control of temperature and reaction time to ensure complete bromination without over-bromination or degradation of the terpyridine core.
Industrial Production Methods
While specific industrial production methods for 5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups are highly reactive towards nucleophiles, leading to substitution reactions where the bromine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal ions.
Coordination Chemistry: As a terpyridine derivative, it forms stable complexes with transition metals, which can undergo further chemical transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) or sodium borohydride (NaBH₄) can be used under controlled conditions.
Coordination Chemistry: Metal salts such as copper(II) sulfate (CuSO₄) or iron(III) chloride (FeCl₃) are commonly used in the presence of suitable solvents like ethanol or acetonitrile.
Major Products Formed
Nucleophilic Substitution: Products include various substituted terpyridine derivatives, depending on the nucleophile used.
Coordination Chemistry: Metal-terpyridine complexes with diverse structures and properties.
Scientific Research Applications
5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex ligands and coordination compounds. Its ability to form stable metal complexes makes it valuable in catalysis and materials science.
Biology: Metal complexes of terpyridine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into metal-based drugs often involves terpyridine ligands due to their ability to modulate the activity and selectivity of metal ions.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and molecular electronics.
Mechanism of Action
The mechanism of action of 5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine largely depends on its role as a ligand in metal complexes. The terpyridine core coordinates to metal ions through its nitrogen atoms, forming stable chelates. The bromomethyl groups can further react with nucleophiles, allowing for the introduction of additional functional groups. This versatility enables the compound to participate in various chemical and biological processes, influencing molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5,5’‘-dimethyl-2,2’6’,2’'-terpyridine: The precursor to 5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine, lacking the reactive bromomethyl groups.
2,2’6’,2’'-terpyridine: The parent compound, without any substituents on the terpyridine core.
5,5’‘-bis(chloromethyl)-2,2’6’,2’'-terpyridine: A similar compound with chloromethyl groups instead of bromomethyl groups.
Uniqueness
The presence of bromomethyl groups at the 5 and 5’’ positions of 5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine makes it particularly reactive towards nucleophiles, allowing for a wide range of chemical modifications. This reactivity, combined with the strong coordinating ability of the terpyridine core, makes it a versatile and valuable compound in various fields of research.
Properties
IUPAC Name |
2,6-bis[5-(bromomethyl)pyridin-2-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2N3/c18-8-12-4-6-14(20-10-12)16-2-1-3-17(22-16)15-7-5-13(9-19)11-21-15/h1-7,10-11H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMPPZZZYIGCCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=C(C=C2)CBr)C3=NC=C(C=C3)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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